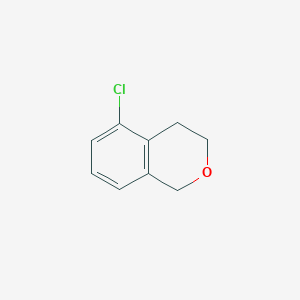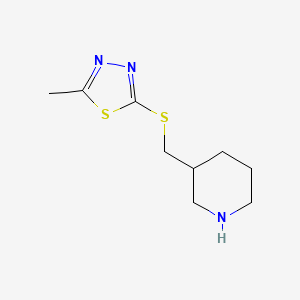
5-Chloroisochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroisochroman is an organic compound that belongs to the class of isochromans, which are bicyclic structures containing a benzene ring fused to a tetrahydrofuran ring. The presence of a chlorine atom at the 5-position of the isochroman ring system imparts unique chemical properties to this compound. It is of significant interest in organic synthesis and various industrial applications due to its reactivity and potential utility in the development of new materials and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisochroman typically involves the chlorination of isochroman. One common method is the treatment of isochroman with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions further improves the overall process efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloroisochroman undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The isochroman ring can be oxidized to form lactones or other oxygen-containing derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The compound can be reduced to form the corresponding isochroman derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether solvents.
Major Products:
Substitution: Formation of 5-alkoxyisochromans or 5-aminoisochromans.
Oxidation: Formation of isochroman-1-one or other lactone derivatives.
Reduction: Formation of this compound-1-ol or other reduced derivatives.
Applications De Recherche Scientifique
5-Chloroisochroman has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various functionalized isochromans.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloroisochroman involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it can act as an electrophile, facilitating nucleophilic substitution reactions. The chlorine atom’s electron-withdrawing effect enhances the compound’s reactivity, making it a valuable intermediate in various synthetic transformations. Additionally, its structural features allow it to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial in biological systems and material science applications.
Comparaison Avec Des Composés Similaires
Isochroman: The parent compound without the chlorine substitution.
5-Bromoisocroman: Similar structure with a bromine atom instead of chlorine.
5-Fluoroisochroman: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 5-Chloroisochroman is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interactions in chemical and biological systems, making it distinct from other halogenated isochromans. The chlorine atom’s size and electronegativity contribute to its unique behavior in various reactions and applications.
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
5-chloro-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9ClO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2 |
Clé InChI |
LEJBPVGSBKOHKH-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B15233097.png)

![2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15233133.png)


![4,7-Difluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15233155.png)

![6-Ethynyl-2-methylimidazo[1,2-A]pyridine](/img/structure/B15233159.png)


![(1R,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B15233181.png)


![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15233206.png)
